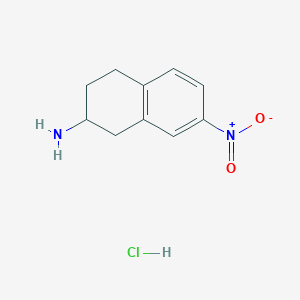

7-Nitro-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride

Description

7-Nitro-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride (CAS 175871-06-4) is a tetralin-derived compound with a nitro (-NO₂) substituent at the 7-position of the aromatic ring and an amine group at the 2-position of the tetrahydro-naphthalene scaffold. Its molecular formula is C₁₀H₁₃ClN₂O₂, with a molecular weight of 228.68 g/mol .

Properties

IUPAC Name |

7-nitro-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.ClH/c11-9-3-1-7-2-4-10(12(13)14)6-8(7)5-9;/h2,4,6,9H,1,3,5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYRGFHXWCSBQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60632700 | |

| Record name | 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175871-06-4 | |

| Record name | 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of 1,2,3,4-Tetrahydro-naphthalen-2-amine

A plausible route begins with the nitration of 1,2,3,4-tetrahydro-naphthalen-2-amine. Nitration typically employs mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to favor electrophilic aromatic substitution at the 7-position due to the amine’s directing effects.

Reaction Conditions:

-

Substrate: 1,2,3,4-Tetrahydro-naphthalen-2-amine (10 mmol)

-

Nitrating Agent: Fuming HNO₃ (1.2 equiv) in H₂SO₄ (10 mL)

-

Temperature: 0–5°C, 2 h

-

Workup: Quench with ice, neutralize with NaHCO₃, extract with CH₂Cl₂

Challenges:

Reduction of 7-Nitro-1,2,3,4-tetrahydro-naphthalen-2-amine Precursors

Alternatively, introducing the nitro group earlier in the synthesis could involve nitrating a pre-formed tetralin derivative. For example, nitration of 1,2,3,4-tetrahydro-naphthalene followed by functionalization at the 2-position.

Example Protocol:

-

Nitration of Tetralin:

-

Bromination at 2-Position:

-

Br₂ (1.1 equiv) in CCl₄, AIBN catalyst, reflux 6 h.

-

Yield: ~70% 2-bromo-7-nitro-1,2,3,4-tetrahydro-naphthalene.

-

-

Amination via Gabriel Synthesis:

Formation of Hydrochloride Salt

The free base is treated with HCl in a polar solvent (e.g., ethanol or THF) to precipitate the hydrochloride salt.

Procedure:

-

Dissolve 7-nitro-1,2,3,4-tetrahydro-naphthalen-2-amine (5 mmol) in anhydrous THF.

-

Add HCl (1.1 equiv, 1 M in Et₂O) dropwise at 0°C.

Optimization and Catalytic Strategies

Catalytic Nitration

Recent advances leverage Lewis acids (e.g., MgBr₂, LiCl) to enhance regioselectivity. A patent describing similar nitroarene syntheses used LiBr in THF to facilitate demethylation, suggesting potential applicability here.

Modified Nitration:

Reductive Amination

An alternative route could involve reductive amination of 7-nitro-1-tetralone.

Steps:

-

Synthesize 7-Nitro-1-tetralone:

-

Oxidize 7-nitro-tetralin with KMnO₄ in acidic conditions.

-

-

Reductive Amination:

Analytical and Purification Methods

Chromatographic Purification

Chemical Reactions Analysis

Types of Reactions

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form different oxidation states.

Reduction: The nitro group can be reduced to an amine group under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 1,2,3,4-tetrahydronaphthalen-2-amine .

Scientific Research Applications

Chemistry

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-ylamine hydrochloride serves as a building block for synthesizing more complex organic molecules. Its reactivity allows for various chemical transformations:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Nitro group can be oxidized | Potassium permanganate |

| Reduction | Nitro group can be reduced to an amine | Hydrogen gas with palladium |

| Substitution | Nucleophilic substitution at the amine group | Alkyl halides |

Biology

Research into the biological activities of this compound has shown potential effects on neurotransmitter systems. Its nitro group can undergo bioreduction to form reactive intermediates that interact with biomolecules such as DNA and proteins.

Case Study: Neurotransmitter Interaction

A study investigated the effects of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-ylamine hydrochloride on serotonin receptors. Results indicated that modifications to the compound's structure significantly affected binding affinity and receptor activation.

Medicine

The compound is being explored for its potential therapeutic applications in treating neurological disorders. Preliminary studies suggest it may exhibit neuroprotective properties.

Case Study: Neuroprotective Effects

In vitro studies demonstrated that 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-ylamine hydrochloride could reduce oxidative stress in neuronal cells, indicating its potential as a neuroprotective agent.

Industrial Applications

In industry, this compound is utilized in developing new materials and as a precursor in synthesizing dyes and pigments due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The amine group can form hydrogen bonds with target proteins, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared below with key analogs, focusing on substituent type, position, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Key Findings from Structural Comparisons

Methyl substituents (e.g., in 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride) increase hydrophobicity, which may enhance membrane permeability in biological systems .

Positional Isomerism: The placement of substituents (e.g., nitro at position 7 vs. methoxy at position 6) alters steric and electronic interactions.

Functional Group Variations :

- 7-Nitro-1-tetralone replaces the amine group with a ketone, making it more reactive toward nucleophilic additions but less basic than the target compound .

Biological Activity

7-Nitro-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride (CAS No. 175871-06-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C10H13ClN2O2

- Molecular Weight : 228.68 g/mol

- CAS Number : 175871-06-4

The biological activity of nitro-containing compounds like this compound primarily arises from the reduction of the nitro group to an amine. This reduction can lead to the formation of reactive intermediates that interact with various biomolecules, including DNA and proteins. The following mechanisms are particularly noteworthy:

- Cytotoxicity : The compound exhibits cytotoxic effects in cancer cell lines through the generation of reactive oxygen species (ROS) and subsequent DNA damage.

- Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties, often acting by producing toxic intermediates upon reduction that bind to DNA, leading to cell death .

- Anti-inflammatory Effects : Compounds with nitro groups can modulate inflammatory pathways, potentially serving as anti-inflammatory agents by inhibiting key enzymes involved in inflammation .

Biological Activity Data

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Cytotoxicity | IC50 values in PC3 cells around 1.793 nM | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Inhibition of iNOS and COX-2 |

Case Study 1: Anticancer Activity

In a study assessing the anticancer potential of various nitro compounds, this compound was found to significantly inhibit the growth of prostate cancer cells (PC3). The compound's IC50 was determined to be approximately 1.793 nM, indicating potent cytotoxicity comparable to established chemotherapeutics like CB1954 .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of nitro derivatives. The study revealed that upon reduction, this compound produced reactive intermediates capable of damaging bacterial DNA. This mechanism underlines its potential as a therapeutic agent against resistant bacterial strains .

Case Study 3: Anti-inflammatory Mechanism

Research into the anti-inflammatory properties highlighted that this compound inhibits inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 enzymes. Such inhibition suggests a mechanism where the compound can reduce inflammation by modulating nitric oxide production and prostaglandin synthesis .

Q & A

Q. Critical Reaction Parameters :

| Parameter | Impact on Yield/Purity | Example from Analogues |

|---|---|---|

| Temperature | Higher temps may favor nitration but risk decomposition. | Cyclohexyl derivative synthesized at 70°C (71% yield). |

| Solvent System | Polar aprotic solvents (DMF, MeCN) enhance nitro-group stability. | DMF used for propargyl ether formation . |

| Catalysts | Lewis acids (e.g., FeCl₃) may improve nitration efficiency. | Not explicitly reported but inferred from similar reactions. |

How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Basic Research Focus

Structural validation relies on multi-technique corroboration:

- 1H/13C NMR : Key signals include:

- HPLC : Reverse-phase systems (e.g., MeOH:Hexanes) resolve enantiomers and assess purity. Example conditions: MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85), flow rate 10 mL/min .

- HRMS : Confirms molecular ion ([M+H]+) and isotopic pattern matching theoretical values .

Advanced Consideration : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the tetrahydro-naphthalene core.

What advanced computational approaches are recommended for designing novel derivatives of this compound?

Advanced Research Focus

Computational frameworks like those employed by ICReDD integrate quantum chemistry and machine learning to optimize reaction pathways :

- Reaction Path Search : Density Functional Theory (DFT) calculates transition states and intermediates for nitro-group introduction.

- Virtual Screening : Predict substituent effects on bioactivity (e.g., nitro vs. chloro analogs) using molecular docking.

- Data-Driven Feedback : Experimental results (e.g., HPLC retention times) refine computational models for iterative design .

Case Study : Cyclohexyl-substituted derivatives were optimized via DFT-guided steric and electronic parameter adjustments, achieving 71% yield .

How should researchers address discrepancies in spectroscopic data during characterization?

Advanced Research Focus

Contradictions in NMR or HPLC data often arise from:

- Enantiomeric Impurities : Chiral HPLC (e.g., Chiralpak® columns) resolves racemic mixtures, as demonstrated for trans-4-cyclohexyl derivatives .

- Solvent Artifacts : Deuterated solvent peaks (e.g., DMSO-d6) may overlap with analyte signals; use high-field NMR (≥400 MHz) for resolution.

- Dynamic Processes : Variable-temperature NMR identifies conformational exchange (e.g., amine proton tautomerism).

Mitigation Strategy : Cross-validate with alternative techniques (e.g., IR for functional groups, X-ray crystallography for absolute configuration).

What considerations are essential for optimizing reaction scalability in the synthesis of this compound?

Methodological Focus

Scalability requires balancing efficiency and reproducibility:

- Process Control : Automated systems monitor pH, temperature, and pressure in real-time .

- Reactor Design : Continuous-flow reactors enhance heat/mass transfer for exothermic nitration steps .

- Solvent Recovery : Hexanes/EtOH mixtures (used in extractions) can be recycled via distillation, reducing waste .

Case Example : A 58% yield of trans-4-cyclooctyl derivative was achieved in batch synthesis , but flow chemistry may improve consistency at scale.

What methodological frameworks are effective for analyzing contradictory data in published synthesis protocols?

Advanced Research Focus

Contradictions (e.g., varying yields for similar reactions) are addressed via:

- Design of Experiments (DoE) : Factorial designs isolate critical variables (e.g., catalyst loading vs. temperature).

- Meta-Analysis : Compare literature data for analogs (e.g., 7-Chloro vs. 7-Bromo derivatives ) to identify substituent-specific trends.

- Reproducibility Checks : Independent replication under standardized conditions (e.g., inert atmosphere, anhydrous solvents).

Example : Discrepancies in cyclooctyl-substituted amine yields (58% vs. 70% in ) were attributed to differences in starting material purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.